molecular formula C15H22N3O5P-2 B11819201 Quinoline, 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-, phosphate

Quinoline, 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-, phosphate

Cat. No.: B11819201
M. Wt: 355.33 g/mol
InChI Key: RKFFPTPBADAVDU-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-, phosphate typically involves the reaction of 5-hydroxy-6-methoxyquinoline with 4-amino-1-methylbutylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by phosphorylation to obtain the phosphate salt .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent control of reaction parameters such as temperature, pressure, and pH, along with purification steps like crystallization and filtration to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-, phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Quinoline, 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-, phosphate has a wide range of scientific research applications:

Mechanism of Action

The exact mechanism of action of Quinoline, 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-, phosphate is not fully understood. it is believed to interfere with the electron transport in the parasite’s mitochondria, leading to the generation of reactive oxygen species that damage the parasite’s cellular components. Additionally, it may bind to and alter the properties of protozoal DNA, further inhibiting the parasite’s growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-, phosphate is unique due to its specific chemical structure, which provides potent antimalarial activity with a different pharmacokinetic profile compared to other similar compounds. Its ability to target liver-stage parasites makes it a valuable addition to the arsenal of antimalarial drugs .

Properties

Molecular Formula

C15H22N3O5P-2

Molecular Weight

355.33 g/mol

IUPAC Name

hydrogen phosphate;4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine

InChI

InChI=1S/C15H21N3O.H3O4P/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14;1-5(2,3)4/h4,6,8-11,18H,3,5,7,16H2,1-2H3;(H3,1,2,3,4)/p-2

InChI Key

RKFFPTPBADAVDU-UHFFFAOYSA-L

Canonical SMILES

CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2.OP(=O)([O-])[O-]

Origin of Product

United States

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